1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENOXY)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or other groups can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds .
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENOXY)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid: Shares the benzoxazole and piperidine rings but differs in the side chain structure.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Contains a similar core structure but with different substituents.
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2 |
InChI Key |
CCKILAOVEQKCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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